molecular formula C12H18HgNO4 B1209489 [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate CAS No. 71861-55-7

[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate

Katalognummer: B1209489
CAS-Nummer: 71861-55-7
Molekulargewicht: 440.87 g/mol
InChI-Schlüssel: WCTOLAWQWWNYTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is a compound that combines the properties of polyethylene glycol and mercuribenzamide. Polyethylene glycol is a versatile polymer known for its hydrophilicity and biocompatibility, while mercuribenzamide is a compound containing mercury, which can form strong bonds with various functional groups. This combination results in a compound with unique properties that can be utilized in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.

Wirkmechanismus

The mechanism of action of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate involves its ability to form strong bonds with various functional groups. The polyethylene glycol moiety enhances solubility and biocompatibility, while the mercuribenzamide moiety allows for specific interactions with target molecules. This combination enables the compound to act as an effective carrier for drugs and other bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is unique due to its combination of polyethylene glycol and mercuribenzamide, which provides both biocompatibility and specific binding capabilities. This makes it particularly useful in applications requiring targeted delivery and stable complex formation.

Eigenschaften

CAS-Nummer

71861-55-7

Molekularformel

C12H18HgNO4

Molekulargewicht

440.87 g/mol

IUPAC-Name

[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate

InChI

InChI=1S/C12H16NO3.Hg.H2O/c1-15-9-10-16-8-7-13-12(14)11-5-3-2-4-6-11;;/h3-6H,7-10H2,1H3,(H,13,14);;1H2

InChI-Schlüssel

WCTOLAWQWWNYTM-UHFFFAOYSA-N

SMILES

COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O

Kanonische SMILES

COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O

Synonyme

N-(methoxypolyethylene glycol)-4-hydroxymercuribenzamide
N-(methoxypolyethylene glycol)-p-hydroxymercuribenzamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.